molecular formula C8H7BrClNO B1584826 N-(4-Bromophenyl)-2-chloroacetamide CAS No. 2564-02-5

N-(4-Bromophenyl)-2-chloroacetamide

Cat. No.: B1584826
CAS No.: 2564-02-5
M. Wt: 248.5 g/mol
InChI Key: FRZKCMCCQAJIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-2-chloroacetamide: is an organic compound with the molecular formula C8H7BrClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 4-bromophenyl group, and the methyl group is substituted with a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Amidation: One common method for synthesizing N-(4-Bromophenyl)-2-chloroacetamide involves the reaction of 4-bromoaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

    Alternative Methods: Another approach involves the use of 4-bromoaniline and 2-chloroacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of this compound typically follows the direct amidation route due to its simplicity and cost-effectiveness. The process involves large-scale reactors with precise temperature control to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: N-(4-Bromophenyl)-2-chloroacetamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form N-(4-Bromophenyl)-2-chloroacetic acid or reduced to form N-(4-Bromophenyl)-2-chloroethylamine.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by various aryl or vinyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

  • N-(4-Bromophenyl)-2-chloroacetic acid
  • N-(4-Bromophenyl)-2-chloroethylamine
  • Various aryl or vinyl derivatives through coupling reactions

Scientific Research Applications

Chemistry: N-(4-Bromophenyl)-2-chloroacetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used to synthesize bioactive molecules with antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-chloroacetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine and chlorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may also undergo metabolic transformations to form active metabolites that exert biological effects.

Comparison with Similar Compounds

  • N-(4-Bromophenyl)acetamide: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
  • N-(4-Chlorophenyl)-2-chloroacetamide: Contains a chlorine atom on the phenyl ring instead of bromine, which can affect its reactivity and biological activity.
  • N-(4-Bromophenyl)-2-bromoacetamide: Contains a bromine atom instead of chlorine on the acetamide group, which can influence its chemical properties and reactivity.

Uniqueness: N-(4-Bromophenyl)-2-chloroacetamide is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential biological activity. The combination of these halogens can enhance its utility in various synthetic and medicinal applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZKCMCCQAJIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180323
Record name Acetanilide, 4'-bromo-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2564-02-5
Record name N-(4-Bromophenyl)-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2564-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetanilide, 4'-bromo-2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2564-02-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetanilide, 4'-bromo-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Bromophenyl)-2-chloroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(4-Bromophenyl)-2-chloroacetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S44D458BY3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-bromoaniline (1.72 g, 10 mmol) was dissolved in 50 mL dichloromethane. Pyridine (cat.) was added and then 2-chloroacetyl chloride (800 uL, 10 mmol) was added dropwise. The reaction was stirred at room temperature for 1 hr. The reaction was quenched with water and the aqueous layer was extracted with dichloromethane (2×25 mL). The combined organic layer was washed with water, then brine, and dried over Na2SO4. The solvent was evaporated to give the intermediate 7a (1.03 g, 4 mmol, 42% yield). 1H NMR (400 MHz, Chloroform-d) δ 8.24 (broad s, 1H), 7.54-7.44 (m, 4H), 4.21 (s, 2H).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
800 μL
Type
reactant
Reaction Step Three
Yield
42%

Synthesis routes and methods II

Procedure details

A mixture of 8.60 g (0.05 mol) of 4-bromoaniline, 10.60 g (0.10 mol) of Na2CO3, and 6.78 g (0.06 mol) of chloroacetyl chloride in 100 mL of acetone was stirred at ambient temperature for 3 h. The mixture was concentrated in vacuo, and the residue was partitioned between EtOAc and H2O. The organic layer was separated, washed with H2O, dried over Na2SO4, filtered, and evaporated in vacuo to give 11.4 g of analytically pure title compound as light crystals.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
6.78 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Bromophenyl)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Bromophenyl)-2-chloroacetamide
Reactant of Route 3
Reactant of Route 3
N-(4-Bromophenyl)-2-chloroacetamide
Reactant of Route 4
Reactant of Route 4
N-(4-Bromophenyl)-2-chloroacetamide
Reactant of Route 5
Reactant of Route 5
N-(4-Bromophenyl)-2-chloroacetamide
Reactant of Route 6
Reactant of Route 6
N-(4-Bromophenyl)-2-chloroacetamide
Customer
Q & A

Q1: What is the antifungal potential of N-(4-Bromophenyl)-2-chloroacetamide against common fungal infections?

A1: Research suggests this compound exhibits promising antifungal activity, particularly against dermatophytes and Fusarium species []. It demonstrated a minimum inhibitory concentration (MIC) of 6.25 µg/mL against dermatophytes and between 12.5 and 50 µg/mL against Fusarium species []. These findings highlight its potential as a candidate for developing new treatments for cutaneous fungal infections, including those caused by dermatophytes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.